

# An In-depth Technical Guide to the Chemical and Pharmacological Properties of Glafenine

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Glafenine** is an anthranilic acid derivative, formerly used as a non-narcotic analgesic. Despite its withdrawal from the market due to adverse effects, its unique pharmacological profile as a non-selective cyclooxygenase (COX) inhibitor and a corrector of the F508del-CFTR mutation continues to make it a compound of interest in drug research and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and pharmacological actions of **glafenine**, with a focus on its dual mechanisms of action. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development efforts.

#### **Chemical Structure and Identification**

**Glafenine** is chemically known as 2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]benzoate. Its structure consists of a 7-chloroquinoline moiety linked via a secondary amine to an anthranilic acid core, which is esterified with a 2,3-dihydroxypropyl (glyceryl) group.



Identifier	Value	
IUPAC Name	2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]benzoate	
CAS Number	3820-67-5	
Molecular Formula	C19H17CIN2O4	
SMILES	C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C =CC(=CC3=NC=C2)Cl	
InChI	InChI=1S/C19H17CIN2O4/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23/h1-9,13,23-24H,10-11H2, (H,21,22)	

# **Physicochemical Properties**

**Glafenine** is a pale yellow crystalline powder.[1] A summary of its key physicochemical properties is presented below.

Property	Value	Source
Molecular Weight	372.80 g/mol	[2]
Melting Point	165 °C or 169-170 °C	[2]
pKa (20°C)	7.2	[2]
Solubility (at 30°C)	[2]	
Water	0.001 g/100 mL	[2]
Ethanol	0.700 g/100 mL	[2]
Chloroform	0.260 g/100 mL	[2]
Acetone	0.297 g/100 mL	[2]
0.1N HCl	1.295 g/100 mL	[2]
Hexane	<0.001 g/100 mL	[2]



## **Pharmacology and Mechanism of Action**

**Glafenine**'s pharmacological effects are primarily attributed to two distinct mechanisms: inhibition of cyclooxygenase enzymes and correction of misfolded CFTR protein.

### **Inhibition of the Arachidonic Acid Pathway**

**Glafenine** is a non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX-1 and COX-2, **glafenine** reduces the synthesis of prostaglandins, leading to its analgesic and anti-inflammatory effects.



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Inhibition of the Arachidonic Acid Pathway by **Glafenine**.

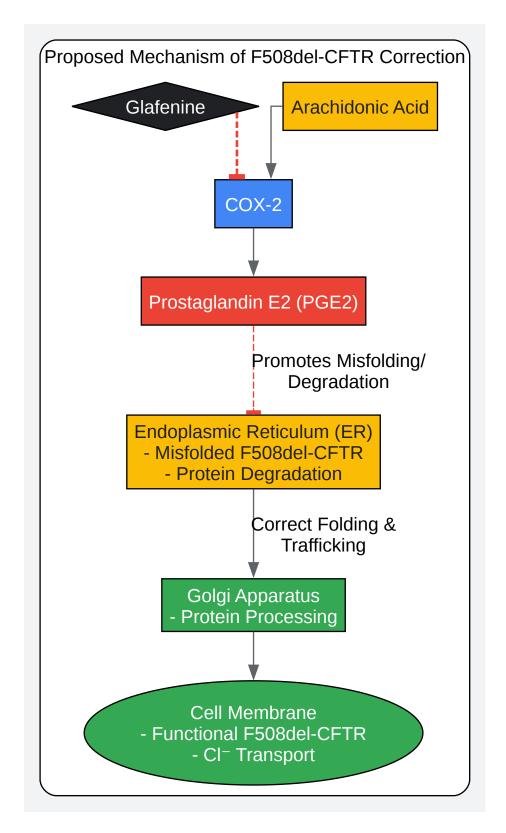
## **Correction of F508del-CFTR Trafficking Defect**

A significant area of current research interest is **glafenine**'s ability to act as a "corrector" for the most common mutation causing cystic fibrosis, F508del-CFTR. This mutation leads to the misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, preventing it from reaching the cell membrane to function as a chloride channel.

**Glafenine** has been shown to rescue the trafficking of F508del-CFTR to the cell surface.[5][6] [7] This mechanism is linked to its inhibition of COX-2.[5][7][8] The inhibition of COX-2 reduces



the production of prostaglandin E2 (PGE2). Elevated PGE2 levels are thought to contribute to the misprocessing of F508del-CFTR; therefore, by reducing PGE2, **glafenine** helps to restore the proper folding and trafficking of the mutant protein.





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